2,4-diphenyl-1,3-thiazole-5-carboxylic Acid
CAS No.: 502935-47-9
Cat. No.: VC2021874
Molecular Formula: C16H11NO2S
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 502935-47-9 |
---|---|
Molecular Formula | C16H11NO2S |
Molecular Weight | 281.3 g/mol |
IUPAC Name | 2,4-diphenyl-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C16H11NO2S/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) |
Standard InChI Key | KMOCHRNIGWCEJV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2,4-Diphenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry. This specific derivative features two phenyl groups attached at positions 2 and 4 of the thiazole ring, with a carboxylic acid functional group at position 5.
The compound is identified by the CAS number 502935-47-9 and has a molecular formula of C16H11NO2S with a molecular weight of 281.33 g/mol . Its IUPAC name is 2,4-diphenyl-1,3-thiazole-5-carboxylic acid, and it can also be referred to as 2,4-diphenylthiazole-5-carboxylic acid . The structural arrangement of this molecule, particularly the position and nature of its substituents, contributes significantly to its chemical reactivity and biological profile.
Physical and Chemical Properties
2,4-Diphenyl-1,3-thiazole-5-carboxylic acid exists as a pale yellow to light yellow solid with a melting point of 212°C . The compound exhibits limited solubility in common organic solvents, being slightly soluble in DMSO (with sonication) and very slightly soluble in methanol (when heated and sonicated) . These solubility characteristics are important considerations for its handling and formulation in research and pharmaceutical applications.
Table 1: Physical and Chemical Properties of 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid
Property | Description |
---|---|
CAS Number | 502935-47-9 |
Molecular Formula | C16H11NO2S |
Molecular Weight | 281.33 g/mol |
Physical State | Solid |
Color | Pale Yellow to Light Yellow |
Melting Point | 212°C |
Solubility | DMSO (Slightly, with sonication), Methanol (Very slightly, with heating and sonication) |
Storage Recommendation | Refrigerator, Under inert atmosphere |
Form | Solid |
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid, with the most common approach involving the hydrolysis of its ethyl ester precursor. This section details the primary synthesis methods reported in the literature.
Synthesis from Ethyl Ester
The most straightforward synthesis of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid involves the hydrolysis of ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate using sodium hydroxide in a methanol/water mixture at room temperature (20°C). This method yields the carboxylic acid derivative with approximately 93% yield .
The reaction can be represented as:
Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate + NaOH (in methanol/water) → 2,4-diphenyl-1,3-thiazole-5-carboxylic acid
Synthesis of Precursor Ethyl Ester
The precursor ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate (CAS: 402567-86-6) can be synthesized through the following method :
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React ethyl 3-oxo-3-phenyl-2-(tosyloxy)propanoate (0.1 grams, 0.276 mmol) with benzothioamide (0.038 grams, 0.28 mmol) in 1 mL of DMF (anhydrous)
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Heat the stirring solution to 60°C under argon atmosphere until the reaction is complete
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Cool to room temperature and concentrate
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Perform chromatography using silica gel (hexanes, ethyl acetate, 95:5) to obtain ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate with an 85% yield
This synthetic approach demonstrates the versatility of thiazole chemistry and provides a reliable route to the target compound through well-established chemical transformations.
Biological Activities
The diverse biological activities of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid make it an interesting subject for pharmaceutical research. These activities range from antimicrobial to anticancer effects, reflecting the broad therapeutic potential of thiazole derivatives.
Antimicrobial Properties
2,4-Diphenyl-1,3-thiazole-5-carboxylic acid, like many thiazole derivatives, exhibits significant antimicrobial properties. It has been shown to inhibit certain bacterial enzymes, preventing essential biochemical reactions in microorganisms. This inhibition mechanism contributes to its antibacterial effects against various bacterial strains.
The thiazole scaffold, in general, is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects. These properties align with the observed biological activities of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid and its derivatives.
Research by Gençer et al. has demonstrated that thiazole-based compounds can exhibit potent dual antimicrobial and anti-inflammatory activities, with some derivatives showing activity comparable to standard antibiotics like chloramphenicol against various bacterial strains including Staphylococcus aureus, Enterococcus faecalis, Listeria monocytogenes, Klebsiella pneumoniae, and Escherichia coli .
Anticancer Properties
One of the most promising aspects of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid is its potential anticancer activity. The compound influences cell signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties. By modulating these pathways, it can potentially inhibit the growth and proliferation of cancer cells.
The compound is used in the preparation of Fatty Acid Synthase (FASN) inhibitors, which are useful for the treatment of cancer and other diseases . FASN is an enzyme that is often overexpressed in various cancer types, making it a target for anticancer drug development.
Research on thiazole derivatives has shown that they can demonstrate significant anticancer activity. For example, studies have reported that certain thiazole compounds exhibit strong selectivity against specific cancer cell lines, with some derivatives showing activity against human glioblastoma U251 cells and human melanoma WM793 cells .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, derivatives of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid have shown antiprion activity, suggesting potential applications in treating prion diseases. Prion diseases are a group of rare neurodegenerative disorders characterized by the accumulation of abnormally folded proteins in the brain.
The synthesis of amide derivatives from 2,4-diarylthiazole-5-carboxylic acids has been explored for their antiprion activity, with these derivatives showing improved potency compared to related compounds. This highlights the potential of modifying the thiazole ring for therapeutic applications in neurodegenerative diseases.
Applications in Research and Pharmaceutical Development
2,4-Diphenyl-1,3-thiazole-5-carboxylic acid has found various applications in scientific research and pharmaceutical development, primarily due to its diverse biological activities and versatile chemical structure.
Role as a Building Block in Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its thiazole core, combined with the reactive carboxylic acid group and the two phenyl substituents, provides a versatile scaffold for further modifications and the generation of compound libraries for drug discovery.
In medicinal chemistry, the compound is particularly valuable due to its stable thiazole ring, which provides a rigid scaffold that can orient pharmacophoric groups in specific spatial arrangements. This property is essential for designing compounds with high binding affinity and selectivity for biological targets.
Development of Enzyme Inhibitors
2,4-Diphenyl-1,3-thiazole-5-carboxylic acid is used in the preparation of FASN inhibitors, which have shown promise in the treatment of cancer and other diseases . FASN inhibitors target the fatty acid synthase enzyme, which is involved in de novo lipogenesis and is often upregulated in various cancer types, including breast, prostate, and colon cancer.
The development of these inhibitors represents a rational approach to anticancer drug design, targeting a specific metabolic pathway that is dysregulated in cancer cells. The structural features of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid make it an ideal starting point for the design and synthesis of such inhibitors.
Structure-Activity Relationship Studies
The compound serves as a valuable model for structure-activity relationship (SAR) studies in the development of thiazole-based drugs. By modifying different positions of the thiazole ring or the phenyl substituents, researchers can investigate how structural changes affect biological activity and pharmacokinetic properties.
These SAR studies are crucial for the optimization of lead compounds and the development of more potent and selective drug candidates. The wealth of data on thiazole derivatives provides a strong foundation for such studies, guiding the rational design of improved therapeutic agents.
Desired Concentration | Volume needed for 1 mg | Volume needed for 5 mg | Volume needed for 10 mg |
---|---|---|---|
1 mM | 3.5546 mL | 17.7728 mL | 35.5456 mL |
5 mM | 0.7109 mL | 3.5546 mL | 7.1091 mL |
10 mM | 0.3555 mL | 1.7773 mL | 3.5546 mL |
It is recommended to select the appropriate solvent based on the solubility of the compound and to store the prepared solutions in separate packages to avoid product degradation caused by repeated freezing and thawing .
Comparison with Similar Compounds
2,4-Diphenyl-1,3-thiazole-5-carboxylic acid belongs to a larger family of substituted thiazoles, which includes various derivatives with different substituents at different positions of the thiazole ring. Comparing this compound with related structures provides insights into structure-activity relationships and the impact of structural modifications on biological activities.
Structural Analogues
A close structural analogue of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid is 2,4-diphenyl-1,3-thiazole-5-carbaldehyde (CAS: 864068-85-9), which features an aldehyde group in place of the carboxylic acid at position 5 of the thiazole ring . This aldehyde derivative has a molecular weight of 265.3 g/mol and the molecular formula C16H11NOS.
Another important analogue is ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate (CAS: 402567-86-6), which is the ethyl ester of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid . This compound serves as a precursor in the synthesis of the carboxylic acid and has a molecular weight of 309.38 g/mol and the molecular formula C18H15NO2S.
Influence of Structural Modifications
Current Research and Future Perspectives
Research on 2,4-diphenyl-1,3-thiazole-5-carboxylic acid and its derivatives continues to evolve, with new applications and properties being discovered. This section examines the current state of research and potential future directions.
Recent Advances in Synthetic Methodologies
Recent advances in synthetic organic chemistry have led to improved methods for the preparation of thiazole derivatives, including 2,4-diphenyl-1,3-thiazole-5-carboxylic acid. These advances include more efficient cyclization reactions, greener synthetic approaches, and methods that allow for greater regioselectivity and stereocontrol.
The development of these improved synthetic methods is crucial for the scalable production of thiazole-based compounds for both research and industrial applications. It also enables the exploration of a wider chemical space around the thiazole scaffold, potentially leading to the discovery of novel bioactive compounds.
Emerging Therapeutic Applications
While the antimicrobial and anticancer activities of thiazole derivatives are well-established, research continues to uncover new potential therapeutic applications for these compounds. For example, the antiprion activity of certain derivatives suggests potential applications in treating neurodegenerative diseases.
Furthermore, the anti-inflammatory, antidiabetic, and antioxidant effects associated with the thiazole scaffold open up possibilities for developing novel treatments for a wide range of conditions, from inflammatory disorders to metabolic diseases.
Integration into Drug Discovery Pipelines
The versatility of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid and its derivatives makes them valuable components of modern drug discovery pipelines. Their incorporation into high-throughput screening libraries, fragment-based drug discovery approaches, and structure-based drug design initiatives continues to yield promising lead compounds for various therapeutic targets.
The continued exploration of structure-activity relationships, coupled with advances in computational chemistry and molecular modeling, will likely lead to the development of more potent and selective thiazole-based drugs in the future.
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